3-Bromo-N-ethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide
Description
3-Bromo-N-ethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry. This compound features a bromine atom, an ethyl group, and a pyrazole ring, making it a unique structure with potential biological activities.
Properties
Molecular Formula |
C13H14BrN3O |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
3-bromo-N-ethyl-5-(1-methylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C13H14BrN3O/c1-3-15-13(18)10-4-9(5-12(14)6-10)11-7-16-17(2)8-11/h4-8H,3H2,1-2H3,(H,15,18) |
InChI Key |
KFELZDSALVZMFS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)C2=CN(N=C2)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-ethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-ethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-N-ethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects . The exact pathways and targets involved would depend on the specific application and further research is needed to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-ethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide: shares similarities with other benzamide derivatives and pyrazole-containing compounds.
N-ethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide: Lacks the bromine atom but has similar structural features.
3-Bromo-N-ethylbenzamide: Lacks the pyrazole ring but contains the bromine and ethyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of a bromine atom, an ethyl group, and a pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
